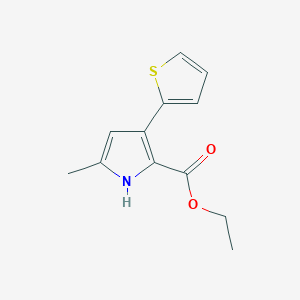

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a thiophene ring and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrrole intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group on the pyrrole ring with ethanol in the presence of an acid catalyst to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Scientific Research Applications

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: Due to its conjugated system, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-methyl-3-(furan-2-yl)-1H-pyrrole-2-carboxylate: This compound has a furan ring instead of a thiophene ring, which affects its electronic properties and reactivity.

Mthis compound: The methyl ester variant has different solubility and reactivity compared to the ethyl ester.

Ethyl 5-methyl-3-(phenyl)-1H-pyrrole-2-carboxylate: The phenyl-substituted compound has different steric and electronic properties, influencing its biological activity and chemical reactivity.

This compound stands out due to the unique combination of the thiophene and pyrrole rings, which confer distinct electronic properties and potential for diverse applications in various fields.

Biological Activity

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃NO₂S |

| Molecular Weight | 235.3 g/mol |

| PubChem CID | 134830366 |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, a related study on pyrrole-2-carboxamides indicated that modifications to the pyrrole ring significantly influence antimicrobial efficacy against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The structure–activity relationship (SAR) studies suggested that substituents on the pyrrole ring can enhance or diminish biological activity.

Case Studies

- Antitubercular Activity :

- Antifungal Properties :

- Antioxidant Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with biological targets.

- Pyrrole Ring Modifications : Variations in the substituents on the pyrrole ring can either enhance or reduce potency against specific pathogens, as seen in studies focusing on anti-tubercular agents .

Safety and Toxicity

Safety data indicate that this compound is classified with warning signals due to potential hazards such as skin irritation and respiratory issues upon exposure . Understanding these safety profiles is essential for further development and clinical applications.

Properties

IUPAC Name |

ethyl 5-methyl-3-thiophen-2-yl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-9(7-8(2)13-11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDFOTUZNQYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.